Lipophilicity Comparison: 4-Chloro vs 4-Fluoro Substituent Effects on XLogP3
The 4-chloro substituent on the pyrrolo[3,2-c]pyridine-2-carbaldehyde scaffold imparts significantly higher lipophilicity compared to the 4-fluoro analog. This directly impacts membrane permeability and oral bioavailability predictions for derived compounds [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 (4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde, CAS 1256818-78-6) |
| Comparator Or Baseline | XLogP3 = 1.2 (4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde, CAS 2231674-89-6) |
| Quantified Difference | ΔXLogP3 = +0.5 (42% increase in computed lipophilicity for the 4-chloro analog) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07 |
Why This Matters
A 0.5 log unit increase in lipophilicity can translate to a 3–5 fold increase in membrane permeability, directly influencing the selection of the 4-chloro building block for CNS-penetrant or orally bioavailable drug candidates.
- [1] PubChem Compound Summary for CID 129917198, 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde. XLogP3-AA = 1.7. View Source
- [2] PubChem Compound Summary for CID 135395267, 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde. XLogP3-AA = 1.2. View Source
